2-(Aminomethyl)pyridin-3-ol
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Overview
Description
2-(Aminomethyl)pyridin-3-ol, also known as 2-Aminomethylpyridine, is an organic compound with a structure of C5H8N2O. It is a colorless liquid and is mainly used as a precursor in the synthesis of organic compounds. It is also used as a reagent in organic synthesis. 2-Aminomethylpyridine is a versatile compound and has a wide range of applications in many scientific fields.
Scientific Research Applications
Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines
“2-(Aminomethyl)pyridin-3-ol” can be used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . These compounds were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .
Pharmacophores for Medicinal Applications
Aminopyridines, such as “2-(Aminomethyl)pyridin-3-ol”, serve as pharmacophores for many molecules with significant biological and therapeutic value . Particularly, N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines have received great attention in recent years due to their varied medicinal applications .
Synthesis of Pharmaceutical Molecules
“2-(Aminomethyl)pyridin-3-ol” can be used in the synthesis of pharmaceutical molecules based on pyridyl-amide and imidazopyridine . These molecules have attractive biological properties, making the development of convenient synthetic methods very meaningful .
Synthesis of Amides
Amides are ubiquitous in organic compounds, polymers, natural products, and pharmaceuticals . “2-(Aminomethyl)pyridin-3-ol” can be used in the synthesis of amides, one of the most executed reactions in organic chemistry .
C–C Bond Cleavage
“2-(Aminomethyl)pyridin-3-ol” can be used in the synthesis of N-(pyridin-2-yl)amide via a Cu-catalyzed dehydrogenative reaction between aldehyde and aminopyridine in the presence of I2 . This process involves C–C bond cleavage, which is an attractive approach to synthesize amides .
Reactions with Pentafluoro- and Pentachloropyridines
“2-(Aminomethyl)pyridin-3-ol” can react with pentafluoro- and pentachloropyridines . The details of these reactions and their applications are not fully described in the source, but this indicates another potential area of research .
Mechanism of Action
Target of Action
It’s known that pyridine-containing compounds have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer .
Mode of Action
It’s known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
2-(aminomethyl)pyridin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-4-5-6(9)2-1-3-8-5/h1-3,9H,4,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFOVOSDFLKXRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442963 |
Source
|
Record name | 2-Aminomethyl-pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
194665-89-9 |
Source
|
Record name | 2-Aminomethyl-pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(aminomethyl)pyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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